molecular formula C6H12O4S B1306893 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS No. 25935-87-9

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Cat. No.: B1306893
CAS No.: 25935-87-9
M. Wt: 180.22 g/mol
InChI Key: CMIJZFZLNQNCDF-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is a chemical compound with the empirical formula C6H12O4S and a molecular weight of 180.22 g/mol . It is known for its unique structure, which includes a tetrahydrothiophene ring with a dioxido group and an ethoxy group attached to it. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxido group, followed by the reaction with ethylene oxide to attach the ethoxy group . The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, while the ethoxy group may enhance solubility and facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is unique due to its specific combination of a tetrahydrothiophene ring with a dioxido group and an ethoxy group. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from similar compounds .

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJZFZLNQNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395022
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25935-87-9
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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